
Mirabegron N-carbamoylglucuronide
Descripción general
Descripción
Mirabegron N-carbamoylglucuronide is a metabolite of mirabegron, a beta-3 adrenergic receptor agonist used primarily for the treatment of overactive bladder. This compound is formed through the glucuronidation of mirabegron, a process that enhances its solubility and facilitates its excretion from the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mirabegron N-carbamoylglucuronide involves the glucuronidation of mirabegron. This reaction typically occurs in the liver, where enzymes such as UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of glucuronic acid to mirabegron . The specific UGTs involved in this process include UGT2B7, UGT1A3, and UGT1A8 .
Industrial Production Methods
Industrial production of this compound is not commonly practiced, as it is primarily a metabolite formed in vivo. the synthesis of mirabegron itself can be achieved through a series of chemical reactions starting from ®-styrene epoxide, involving regioselective reductive amination and amidation .
Análisis De Reacciones Químicas
Types of Reactions
Mirabegron N-carbamoylglucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The glucuronidation process that forms this compound typically involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts . The reaction conditions are generally mild, occurring at physiological pH and temperature.
Major Products Formed
The primary product formed from the glucuronidation of mirabegron is this compound. Other metabolites of mirabegron include mirabegron O-glucuronide and N-glucuronide .
Aplicaciones Científicas De Investigación
Mirabegron N-carbamoylglucuronide has several scientific research applications, including:
Pharmacokinetics: Studying the metabolism and excretion of mirabegron in the body.
Drug Development: Understanding the metabolic pathways of mirabegron can aid in the development of new drugs with similar mechanisms of action.
Toxicology: Investigating the safety and potential side effects of mirabegron and its metabolites.
Mecanismo De Acción
Mirabegron N-carbamoylglucuronide exerts its effects through the activation of beta-3 adrenergic receptors. These receptors are primarily located in the bladder, where their activation leads to the relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle . This increases the bladder’s storage capacity and alleviates symptoms of overactive bladder .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-mirabegron N-carbamoylglucuronide: Another metabolite of mirabegron formed through oxidation and glucuronidation.
Mirabegron O-glucuronide: A metabolite formed through the glucuronidation of the hydroxyl group on mirabegron.
Mirabegron N-glucuronide: A metabolite formed through the glucuronidation of the amine group on mirabegron.
Uniqueness
Mirabegron N-carbamoylglucuronide is unique in its specific glucuronidation pattern, which involves the carbamoyl group. This specific modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites of mirabegron .
Actividad Biológica
Mirabegron N-carbamoylglucuronide is a significant metabolite of Mirabegron, a selective β3-adrenergic receptor agonist primarily used in the treatment of overactive bladder (OAB). Understanding the biological activity of this compound is essential for evaluating its pharmacological effects and potential therapeutic applications.
Overview of Mirabegron
Mirabegron (chemical formula: C22H29N3O2) functions by activating β3-adrenergic receptors located in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity. This mechanism results in reduced urinary frequency and urgency, making it an effective treatment for OAB symptoms .
Metabolism and Formation of N-Carbamoylglucuronide
Upon administration, Mirabegron undergoes extensive hepatic metabolism, primarily through glucuronidation, which is facilitated by UDP-glucuronosyltransferases (UGTs) such as UGT2B7, UGT1A3, and UGT1A8. The major metabolic pathways include:
- Amide Hydrolysis : Producing metabolites M5, M16, and M17.
- Glucuronidation : Leading to several glucuronide metabolites including mirabegron O-glucuronide, N-glucuronide, and N-carbamoylglucuronide (M12) .
Clinical Implications
The clinical implications of N-carbamoylglucuronide primarily relate to its role in the pharmacokinetics and efficacy of Mirabegron. Understanding how this metabolite behaves in vivo can inform dosing strategies and potential side effects.
Data Table: Metabolic Pathways of Mirabegron
Metabolite | Pathway | Enzymes Involved |
---|---|---|
Unchanged Mirabegron | Parent compound | - |
M5 (Amide Hydrolysis) | Amide Hydrolysis | - |
M12 (N-Carbamoylglucuronide) | Glucuronidation | UGT2B7, UGT1A3, UGT1A8 |
M11 (O-Glucuronide) | Glucuronidation | UGT2B7 |
M13 (N-Glucuronide) | Glucuronidation | UGT2B7 |
Case Studies and Research Findings
Several clinical studies have evaluated the efficacy and safety of Mirabegron in treating OAB. While specific studies on N-carbamoylglucuronide are scarce, findings from research on Mirabegron provide insight into its metabolites' roles:
- Phase III Trials : In trials involving over 10,500 patients with OAB, Mirabegron demonstrated significant improvements in urinary symptoms compared to placebo and was well-tolerated with minimal adverse effects .
- Pharmacokinetic Studies : Research indicates that the pharmacokinetics of Mirabegron show a dose-dependent increase in plasma concentrations, suggesting that metabolites like N-carbamoylglucuronide may influence therapeutic outcomes .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,19,21-24,26,33,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t19-,21-,22-,23+,24-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOKJZIHTWZDZ-FBZAMZGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-67-2 | |
Record name | Mirabegron N-carbamoylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIRABEGRON N-CARBAMOYLGLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9302UF4GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.